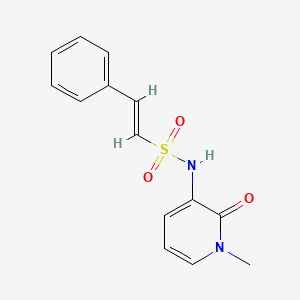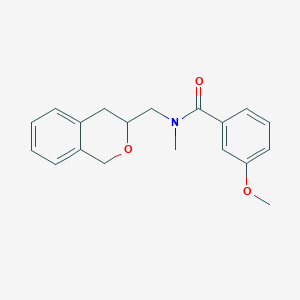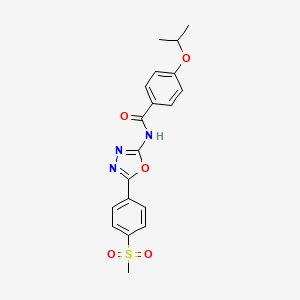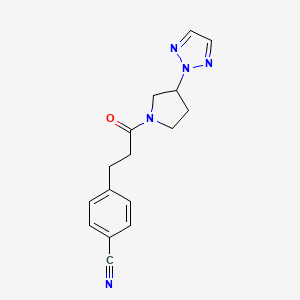
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have a wide range of therapeutic benefits.
Mécanisme D'action
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide selectively inhibits JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK enzymes, N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and promote the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects:
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has been shown to have potent anti-inflammatory effects in preclinical and clinical studies. It has been demonstrated to reduce the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improve the clinical outcomes of patients with inflammatory bowel disease. N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has also been shown to have a favorable safety profile in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, as well as its favorable safety profile. However, it also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of the long-term safety and efficacy of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide in patients with chronic inflammatory diseases. Additionally, research is needed to elucidate the mechanisms of action of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide and to identify potential biomarkers that can predict treatment response. Finally, the potential therapeutic applications of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide in other diseases, such as cancer and autoimmune disorders, warrant further investigation.
In conclusion, N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide is a promising therapeutic agent with potent anti-inflammatory effects. Its selective inhibition of JAK enzymes makes it an attractive target for the treatment of chronic inflammatory diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide.
Méthodes De Synthèse
The synthesis of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide involves the reaction of 3-chloro-2-pyrazol-1-ylphenylamine with 3-ethenylsulfonylpropanoic acid chloride. The resulting compound is then purified through recrystallization to obtain N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide in its pure form.
Applications De Recherche Scientifique
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has been investigated for its therapeutic potential in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses.
Propriétés
IUPAC Name |
N-(3-chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-22(20,21)10-7-13(19)17-12-6-3-5-11(15)14(12)18-9-4-8-16-18/h2-6,8-9H,1,7,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDYUGARAFKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)




![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)